4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact molecular structure of “4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide” would require more specific information.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Scientific Research Applications
Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Studies
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide derivatives have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). These compounds have been used in positron emission tomography (PET) studies, providing insights into PBR expression in neurodegenerative disorders. Such studies contribute to the understanding and potentially the treatment of these disorders by highlighting the distribution and density of PBRs in the brain (Fookes et al., 2008).
Transforming Growth Factor-beta Type 1 Receptor Kinase Inhibitors
Another significant application involves the synthesis of benzenesulfonamide-substituted imidazoles, showing inhibitory activity against ALK5 in cell-based luciferase reporter assays. These compounds have been explored for their potential in treating conditions associated with transforming growth factor-beta (TGF-β), highlighting their role in modulating cellular processes related to TGF-β signaling pathways (Kim et al., 2009).
Development of Novel Coordination Polymers
Research has also explored the synthesis of novel coordination polymers utilizing derivatives of 4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide. These materials have potential applications in catalysis, molecular recognition, and as sensors, demonstrating the versatility of such compounds in materials science (Li et al., 2012).
Antioxidant and Enzyme Inhibition Studies
Compounds incorporating the imidazo[1,2-a]pyridine moiety have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These studies are crucial for developing treatments for diseases associated with oxidative stress and enzyme dysfunction, such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Spectrophotometric Detection of Metal Ions
A novel chromogenic reagent based on the imidazo[1,2-a]pyridine framework has been developed for the spectrophotometric detection of nickel (II) ions. This application highlights the compound's role in analytical chemistry, offering a sensitive and selective method for metal ion detection in various samples (Kadhim et al., 2020).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They have shown potential as anticancer agents against breast cancer cells . Future research may focus on developing more effective compounds for treating various diseases.
Properties
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-3-14-25-17-7-9-18(10-8-17)26(23,24)20-12-11-16-15-22-13-5-4-6-19(22)21-16/h4-10,13,15,20H,2-3,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOWZIACYCUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.